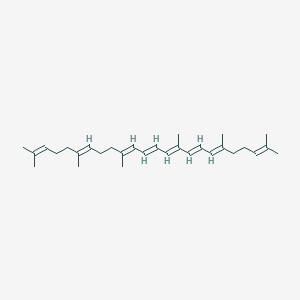
4,4'-Diapophytofluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-diapophytofluene is an apo carotenoid triterpenoid that is tetracosane containing double bonds at the 2-3, 6-7, 8-9, 10-11, 12-13, 14-15, 18-19, and 22-23 positions, and substituted by methyl groups at positions 2, 6, 10, 15, 19, and 23. It is an apo carotenoid triterpenoid, a triterpene and a polyene.
Aplicaciones Científicas De Investigación
Pigments in Staphylococcus aureus
Marshall and Wilmoth (1981) isolated and identified pigments from Staphylococcus aureus, including 4,4'-Diapophytofluene. This pigment is part of a series of triterpenoid carotenoids in Staphylococcus aureus, which differ from the usual C40 carotenoid structure found in most organisms, instead possessing a C30 chain (Marshall & Wilmoth, 1981).
Carotenoid Biosynthesis in Bacillus megaterium
Hartz et al. (2018) studied Bacillus megaterium, noting the presence of C30 carotenoids like this compound. They identified a gene cluster responsible for the biosynthesis of these carotenoids, highlighting their pharmaceutical importance in treating inflammatory diseases (Hartz et al., 2018).
Triterpenoid Carotenoid Biosynthesis Pathway
Marshall and Wilmoth (1981) also proposed a pathway for the biosynthesis of triterpenoid carotenoids in Staphylococcus aureus, detailing the conversion of 4,4'-Diapophytoene to various intermediates including this compound (Marshall & Wilmoth, 1981).
Propiedades
Fórmula molecular |
C30H46 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
(6E,8E,10E,12E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,8,10,12,14,18,22-octaene |
InChI |
InChI=1S/C30H46/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,13,15-18,21,23-24H,11-12,14,19-20,22H2,1-8H3/b10-9+,21-13+,27-17+,28-18+,29-23+,30-24+ |
Clave InChI |
XJMTWNXFNQAKGS-AXODYVGMSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)

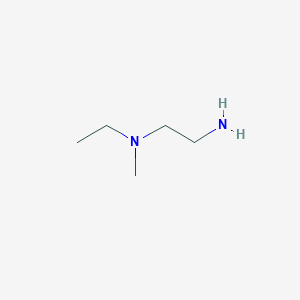
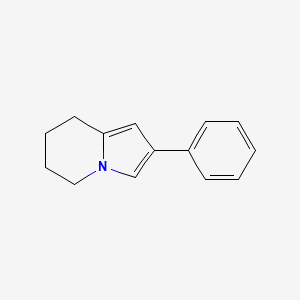

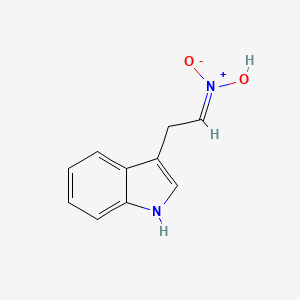

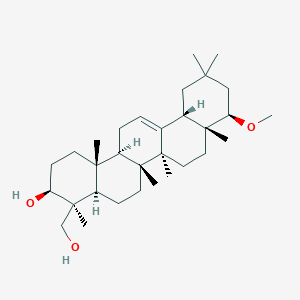
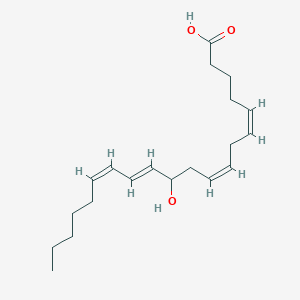
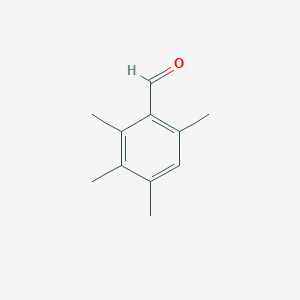
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)
